2,6-Dimethoxy-4-methylaniline
Description
Significance and Research Trajectory of Substituted Anilines in Chemical Sciences
Substituted anilines are a class of organic compounds derived from aniline (B41778) and are pivotal as structural motifs and starting materials in a vast array of chemical syntheses. wisdomlib.orgresearchgate.net Their importance spans across agrochemicals, organic polymers, pharmaceuticals, and the production of dyes. researchgate.netwaters.comresearchtrend.net The functional groups attached to the aniline core significantly influence the compound's reactivity, basicity, and potential applications. wisdomlib.orgquora.com For instance, electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) groups can increase the electron density of the aromatic ring, making the amine more basic and influencing the regioselectivity of electrophilic substitution reactions. libretexts.orglkouniv.ac.in Conversely, electron-withdrawing groups decrease basicity. libretexts.org
The trajectory of research in substituted anilines has been driven by the need for efficient and selective synthesis methods. researchgate.netbohrium.com While traditional methods like the nitration of aromatic compounds followed by reduction are still in use, newer techniques such as palladium-catalyzed amination (e.g., Buchwald-Hartwig coupling) and molybdenum-catalyzed reactions have been developed to construct diverse and complex aniline derivatives. researchgate.netbohrium.comwikipedia.org These advancements allow for greater control over the substitution pattern, which is crucial for tailoring the properties of the final product. researchgate.net The continuous development of novel synthetic routes underscores the enduring importance of substituted anilines as versatile building blocks in organic chemistry. bohrium.comrsc.org
Overview of Academic Inquiry into the Chemical Transformations of 2,6-Dimethoxy-4-methylaniline
Academic inquiry into this compound, while not as extensive as for some other anilines, reveals its utility in specific chemical transformations. The presence of two methoxy groups at the ortho positions and a methyl group at the para position relative to the amino group creates a unique electronic and steric environment. The methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution.
Research into related compounds provides insights into the potential reactivity of this compound. For example, studies on the reactions of 2,6-dimethoxy-3,5-dinitropyridine (B98391) with phenoxide anions have explored the influence of methoxy groups on reaction mechanisms, which can proceed through either a polar σ-complexation or a single electron transfer (SET) pathway depending on the nucleophile's basicity. researchgate.net Furthermore, the reactivity of substituted pyrimidines, such as 2-substituted 4,6-dimethoxy-5-nitropyrimidines, with nucleophiles like methylhydrazine is significantly influenced by the electronic properties of the substituents. oregonstate.edu The electron-donating character of methoxy groups can destabilize certain transition states, thereby directing the reaction towards a specific pathway. oregonstate.edu
While specific studies on the chemical transformations of this compound are not abundantly detailed in the provided search results, the principles governing the reactivity of similarly substituted anilines and aromatic ethers are well-established. These principles suggest that this compound would be a highly reactive nucleophile and would readily undergo electrophilic aromatic substitution.
Foundational Context of Methoxylated Aromatic Amines in Synthetic and Materials Chemistry
Methoxylated aromatic amines are a significant subclass of substituted anilines that serve as crucial intermediates in the synthesis of a wide range of valuable products. sundarbanmahavidyalaya.inresearchgate.net Their applications are particularly prominent in the pharmaceutical industry, where they are precursors for various drugs. researchgate.net For instance, dimethoxyaniline derivatives are key starting materials for the synthesis of anticancer drugs. researchgate.net The methoxy groups can influence the biological activity of the final molecule and are often incorporated to fine-tune its properties.
In materials science, aromatic amines are fundamental building blocks for polymers and dyes. researchgate.netacs.orgimrpress.com Methoxylated aromatic amines, with their enhanced electron-donating properties, can be used to create dyes with specific colors and properties. imrpress.com They are also utilized in the development of functional materials. For example, aromatic amine-functionalized covalent organic frameworks (COFs) have been investigated for applications such as carbon capture. acs.org The electronic nature of the amine, influenced by substituents like methoxy groups, plays a crucial role in the material's interaction with other molecules. libretexts.orgacs.org The ability to synthesize methoxylated aromatic amines from renewable sources like lignin-derived monomers is also an area of growing interest, highlighting a shift towards more sustainable chemical manufacturing. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2,6-dimethoxy-4-methylaniline |
InChI |
InChI=1S/C9H13NO2/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5H,10H2,1-3H3 |
InChI Key |
YUGQNPCMWGEPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dimethoxy 4 Methylaniline and Analogues
Strategies for the Construction of the 2,6-Dimethoxy-4-methylaniline Core
The synthesis of the this compound core primarily relies on the chemical transformation of appropriately substituted aromatic precursors. Key strategies include the reduction of nitroaromatic compounds and various amination reactions.
Catalytic Reduction of Nitroaromatic Precursors to this compound
A principal and widely employed method for the synthesis of this compound is the catalytic reduction of its corresponding nitroaromatic precursor, 2,6-dimethoxy-4-methylnitrobenzene. This transformation involves the reduction of the nitro group (-NO2) to an amino group (-NH2) and can be achieved using various catalytic systems.
Catalytic hydrogenation is a common approach, often utilizing hydrogen gas (H2) as the reductant in the presence of a metal catalyst. mdpi.com Catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), and nickel have proven effective for this type of reduction. nih.govgoogle.com The reaction conditions, including temperature, pressure, and solvent, are crucial for achieving high yields and selectivity. For instance, a method for synthesizing 3,4-dimethylaniline (B50824) involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene using a water-soluble palladium complex catalyst under alkaline two-phase conditions, which simultaneously achieves dechlorination and nitro reduction. google.com
Another approach is catalytic transfer hydrogenation, which uses a hydrogen donor molecule instead of hydrogen gas. Common hydrogen donors include hydrazine (B178648) (N2H4) and its derivatives. mdpi.com While effective, the use of hydrogen gas presents safety challenges, particularly on an industrial scale, due to its high flammability. nih.gov
The selective reduction of nitroarenes to N-arylhydroxylamines, which are intermediates in the reduction to anilines, is a complex process. nih.gov The reaction network can involve various intermediates like nitrosobenzene (B162901), azoxybenzene, and azobenzene. nih.gov Controlling the reaction to favor the formation of the desired aniline (B41778) requires careful optimization of the catalyst and reaction conditions.
Amination Reactions in the Synthesis of Related Aromatic Amines
Amination reactions represent another important class of methods for synthesizing aromatic amines. These reactions involve the formation of a carbon-nitrogen bond to an aromatic ring. While direct amination of an unactivated aromatic ring is challenging, several strategies have been developed for the synthesis of substituted anilines.
Reductive amination is a versatile method for preparing substituted amines. masterorganicchemistry.com This two-step process typically involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com It is important to note that reductive amination is generally not suitable for forming nitrogen-to-aromatic ring bonds directly. masterorganicchemistry.com However, it is a valuable tool for modifying existing anilines or for synthesizing more complex amine structures from aromatic aldehydes or ketones. For example, a one-pot synthesis of N-substituted isoindolin-1-ones utilizes a reductive amination/lactamization sequence starting from methyl 2-formylbenzoate (B1231588) and primary aryl or alkyl amines with NaBH3CN. sioc-journal.cn
Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds to aromatic rings. fishersci.it This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate in the presence of a base. fishersci.it This method offers broad substrate scope and functional group tolerance, making it applicable to the synthesis of a wide variety of substituted anilines.
Another strategy is the three-component cross-coupling reaction of nitro compounds with boronic acids and trialkyl phosphites, catalyzed by molybdenum, to produce tertiary aromatic amines. rsc.org
Advanced Synthetic Techniques and Process Optimization
In recent years, there has been a significant push towards developing more efficient, safer, and environmentally friendly synthetic methods. This has led to the exploration of advanced techniques like continuous flow synthesis and the implementation of green chemistry principles.
Continuous Flow Synthesis Approaches for Substituted Aniline Intermediates
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and reduced waste. chemrxiv.orgdiva-portal.orgvapourtec.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, such as catalytic hydrogenations.
The selective N-monomethylation of primary anilines has been successfully achieved using dimethyl carbonate as a green methylating agent in a continuous flow system. vapourtec.com This method is applicable to a broad range of aniline substrates. vapourtec.com
Continuous flow has also been employed for the in-situ oxidation of anilines to nitrosobenzenes, which are then used in telescoped Baeyer-Mills reactions to produce unsymmetrically substituted azobenzenes. chemrxiv.orgresearchgate.net This approach avoids the isolation of potentially unstable nitrosobenzene intermediates. chemrxiv.orgresearchgate.net Furthermore, continuous flow reactors have been utilized for the chemoenzymatic synthesis of anilines using immobilized nitroreductase, allowing for a continuous reaction and workup process. acs.org
The development of continuous flow methods for the selective hydrogenation of nitroarenes to N-arylhydroxylamines has also been a focus of research. nih.gov These systems often utilize packed-bed reactors containing a heterogeneous catalyst, which allows for efficient gas-liquid-solid mixing and improved safety when using hydrogen gas. nih.gov
Environmentally Benign Synthetic Protocols for Methoxylated Anilines
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of methoxylated anilines, this translates to the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions.
One approach involves the use of environmentally benign catalysts, such as recyclable Keggin-type heteropolyacids, for the synthesis of benzamide (B126) derivatives from substituted anilines under microwave irradiation and solvent-free conditions. mdpi.com The use of microwave irradiation can significantly reduce reaction times and energy consumption. mdpi.com
Ionic liquids have also been explored as green reaction media. For instance, the reductive amination of aromatic aldehydes and amines has been carried out in the Brønsted acidic ionic liquid [Et3NH][HSO4] using sodium borohydride as the reducing agent. scispace.com This protocol offers excellent yields and avoids the formation of side products. scispace.com
The use of water as a solvent is highly desirable from a green chemistry perspective. The synthesis of aniline derivatives has been reported in a designer micellar medium in water, which allows for the reduction of lipophilic nitroarenes with good to excellent yields. researchgate.net
Furthermore, the use of solid acid catalysts like Nafion® NR50 has been shown to be effective for the synthesis of substituted quinolines from anilines under microwave irradiation, offering an environmentally friendly alternative to traditional acid catalysts. mdpi.com
Precursor Synthesis and Stereochemical Control in Aromatic Amine Production
The precursor for this compound is typically 2,6-dimethoxy-4-methylnitrobenzene, which itself can be synthesized from more readily available starting materials. For example, 2,6-dimethoxy-4-methylphenol (B1584894) can be synthesized from 2,6-dimethoxyphenol (B48157). Another related precursor, 2,6-dimethoxy-4-(hydroxymethyl)phenol, can be prepared from 2,6-dimethoxyphenol and formalin.
In the broader context of aromatic amine synthesis, controlling stereochemistry is crucial when chiral centers are present. Asymmetric synthesis aims to produce chiral compounds with a defined three-dimensional structure. diva-portal.orgresearchgate.net This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate control. diva-portal.orgyork.ac.uk
For instance, in the synthesis of homoallylic amines, the reaction of allylboronic acids with acyl hydrazones proceeds with high syn-selectivity, which is attributed to chelation control. organic-chemistry.org This method provides a route to stereodefined homoallylic amines. organic-chemistry.org Asymmetric photochemical synthesis, employing chiral Lewis acids or amine catalysts in conjunction with visible light, has also emerged as a powerful tool for controlling stereochemistry in various transformations. chinesechemsoc.org
While the synthesis of this compound itself does not typically involve the creation of a stereocenter at the aniline core, the principles of stereochemical control are highly relevant for the synthesis of more complex, biologically active molecules that may incorporate this or similar aniline moieties.
Compound Names
Reactivity and Reaction Mechanisms of 2,6 Dimethoxy 4 Methylaniline
Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Methoxy-Substituted Anilines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings. Traditionally, these reactions require electron-deficient aromatic halides. osti.govnih.gov However, recent advancements have enabled the use of less reactive substrates, such as alkoxyarenes, through cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr). osti.govnih.gov
In the context of methoxy-substituted anilines like 2,6-dimethoxy-4-methylaniline, the electron-donating nature of the methoxy (B1213986) and amino groups generally deactivates the ring towards traditional SNAr by increasing electron density. However, in cation-radical mediated pathways, the initial step involves the oxidation of the electron-rich arene to form a reactive aryl cation radical. osti.govnih.gov This radical cation is then susceptible to nucleophilic attack. For dimethoxy-substituted arenes, the position of nucleophilic attack is influenced by the relative ability of the methoxy groups to stabilize the resulting intermediate. osti.govnih.gov Studies on related dimethoxyarenes have shown that the regioselectivity of SNAr can be controlled, with substitution occurring preferentially at specific positions depending on the substrate and reaction conditions. osti.govnih.gov For instance, in 3,4-dimethoxy arenes, substitution is favored at the C4 position. osti.govnih.gov
A notable side reaction in the SNAr of dimethoxynitrobenzene (B8025996) with a t-butoxide nucleophile was the formation of 2,4-dimethoxy-N-(5-methoxy-2-nitrophenyl)aniline, highlighting the potential for aniline (B41778) derivatives to act as nucleophiles in these reactions. nih.gov
Diazotization Reactions and Subsequent Transformations of this compound Diazonium Salts
The primary amino group of this compound can be readily converted to a diazonium salt through diazotization. This reaction typically involves treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium or isoamyl nitrite. patsnap.comgoogle.com The resulting diazonium salt is a versatile intermediate for a wide range of chemical transformations.
These transformations include:
Sandmeyer-type reactions: The diazonium group can be replaced by various substituents, including halogens (e.g., bromo), cyano, and hydroxyl groups. For example, 2,6-diethyl-4-methylaniline (B1582614) can be converted to 2,6-diethyl-4-methyl-bromobenzene via a Sandmeyer reaction.
Azo coupling: Diazonium salts can react with activated aromatic compounds to form azo compounds, which are often colored and find use as dyes. 182.160.97
Coupling with active methylene (B1212753) compounds: Diazonium salts can react with compounds containing active methylene groups, such as diethyl malonate, under alkaline conditions. google.com
A continuous flow method for the preparation of 2,6-diethyl-4-methylaniline diazonium salt has been developed, offering advantages in terms of safety and efficiency for subsequent reactions like bromination. patsnap.com The stability of the diazonium salt is a key factor, and non-aqueous systems using isoamyl nitrite can improve stability and yield. google.com
Amidation Reactions and Amine Functionalization of this compound
The amino group of this compound is a key site for functionalization, particularly through amidation reactions. Amidation involves the reaction of the amine with a carboxylic acid or its derivative to form an amide bond.
Common methods for amidation include:
Reaction with acyl chlorides: This is a straightforward method, often carried out in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk
Coupling with carboxylic acids using activating agents: Reagents like carbodiimides (e.g., DCC, EDC) and triazine-based reagents (e.g., DMT-MM) are used to activate the carboxylic acid, facilitating its reaction with the amine. fishersci.co.ukbeilstein-journals.orgdiva-portal.org The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) allows for efficient amide formation, even in aqueous or alcoholic media. beilstein-journals.orgdiva-portal.org
The reactivity of the amino group can be influenced by its substitution. For example, dimethylation of the amino group in N,N-dimethyl-2,6-dimethoxyaniline reduces its nucleophilicity and basicity compared to the primary amine.
Electrophilic Aromatic Substitution Patterns and Regioselectivity in this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. dalalinstitute.com The regioselectivity of EAS on a substituted benzene (B151609) ring is governed by the electronic and steric effects of the existing substituents. numberanalytics.comlibretexts.org
In this compound, the amino group and the two methoxy groups are all strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. libretexts.orglkouniv.ac.in The methyl group is a weaker activating, ortho-, para-directing group. The combined effect of these groups strongly activates the aromatic ring towards electrophilic attack.
The positions ortho and para to the strongly activating amino and methoxy groups are significantly more electron-rich. libretexts.org Given the substitution pattern of this compound, the positions available for electrophilic attack are C3 and C5. These positions are ortho to one methoxy group and meta to the other, and also meta to the amino and methyl groups. The directing effects of the substituents will influence the precise location of substitution. In cases with multiple activating groups, the strongest activator often dictates the position of substitution. numberanalytics.com
Radical Chemistry and Single-Electron Transfer (SET) Processes in Substituted Aromatic Amines
Aromatic amines, including substituted anilines, can undergo single-electron transfer (SET) processes to form amine radical cations. beilstein-journals.orgnih.gov These radical cations are key intermediates in a variety of chemical transformations. The formation of these species can be achieved through electrochemical oxidation, chemical oxidants, or photoredox catalysis. beilstein-journals.org
The reactivity of the resulting amine radical cation depends on the substitution pattern of the aniline. For instance, N,N-dialkyl anilines readily form α-anilinoalkyl radicals upon SET oxidation followed by deprotonation, a process that is more challenging for monosubstituted anilines due to fast back-electron transfer. nih.gov The electron-rich nature of the aromatic ring in compounds like this compound, enhanced by the methoxy and amino groups, makes them good electron donors and thus susceptible to SET processes. nih.gov
These radical intermediates can participate in various reactions, including:
C-N bond cleavage and borylation: Aromatic amines can be activated by a pyrylium (B1242799) reagent to undergo a radical reaction that cleaves the C(sp²)-N bond and forms a new C(sp²)-B bond. nih.gov
Formation of iminium ions: Amine radical cations can be converted to electrophilic iminium ions, which can then be trapped by nucleophiles. beilstein-journals.org
Dimerization: Radical cations can undergo coupling reactions. rsc.org
Metal-Catalyzed Coupling Reactions (e.g., C-N Cross-Coupling, Buchwald–Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, with the Buchwald-Hartwig amination being a prominent example. nih.govacs.org These reactions typically involve the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. nih.gov The choice of ligand is crucial for the success of these reactions. nih.govtcichemicals.com
This compound can serve as the amine component in Buchwald-Hartwig amination reactions. The efficiency of the coupling can be influenced by the steric hindrance from the ortho-methoxy groups and the electronic properties of both the aniline and the coupling partner. While these reactions are versatile, the coupling of sterically hindered anilines can sometimes be challenging.
Other metal-catalyzed coupling reactions where anilines are relevant include:
Chan-Lam Coupling: This copper-catalyzed reaction couples amines with aryl boronic acids. rsc.org
Suzuki-Miyaura, Heck, and Sonogashira reactions: While these are primarily C-C bond-forming reactions, they are often used in multi-step syntheses that may involve aniline derivatives. eie.grmdpi.comustc.edu.cnuib.no
The table below summarizes some of the key reaction types involving this compound and related structures.
| Reaction Type | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | Can proceed via cation-radical intermediates for electron-rich arenes. Regioselectivity is influenced by substituents. osti.govnih.gov |
| Diazotization | Forms versatile diazonium salt intermediates. patsnap.comgoogle.com |
| Amidation | Functionalizes the primary amino group. Can be achieved with acyl chlorides or activated carboxylic acids. fishersci.co.ukbeilstein-journals.org |
| Electrophilic Aromatic Substitution (EAS) | Ring is highly activated. Regioselectivity is directed by the strong activating groups. numberanalytics.comlibretexts.org |
| Radical/SET Reactions | Forms amine radical cations, leading to various transformations like C-N bond cleavage or iminium ion formation. beilstein-journals.orgnih.govnih.gov |
| Metal-Catalyzed Cross-Coupling | Participates as the amine component in reactions like Buchwald-Hartwig amination for C-N bond formation. nih.govnih.gov |
Derivatization Strategies and Functionalization of 2,6 Dimethoxy 4 Methylaniline
Synthesis of Imines and Schiff Bases from 2,6-Dimethoxy-4-methylaniline
The primary amino group of this compound serves as a key functional handle for the synthesis of imines, commonly known as Schiff bases. These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.netscispace.com This reaction is a nucleophilic addition to the carbonyl group, forming a hemiaminal intermediate which then dehydrates to yield the imine. scispace.com
The formation of a Schiff base is a reversible process that is often catalyzed by either an acid or a base, or driven by the removal of water from the reaction system. scispace.com Various methods have been developed for Schiff base synthesis, ranging from conventional heating under reflux to more modern, environmentally benign techniques like microwave-assisted synthesis or grinding methods. researchgate.netekb.egresearchgate.net
While specific examples detailing the synthesis of Schiff bases from this compound are not prevalent in the searched literature, the general reaction is highly applicable. The reaction would involve combining this compound with a suitable aldehyde or ketone, often in a solvent like ethanol, and optionally with a catalytic amount of acid. researchgate.netekb.eg
Table 1: General Conditions for Schiff Base Synthesis
| Parameter | Description | Common Examples |
| Reactants | Primary Amine + Carbonyl Compound | This compound + Substituted Benzaldehydes or Aliphatic Ketones |
| Solvents | Protic or Aprotic Solvents | Ethanol, Methanol, Water, Dimethylformamide (DMF) researchgate.netnih.gov |
| Catalysts | Acid or Base Catalysis | Acetic Acid, Sulfuric Acid, Potassium Carbonate (K₂CO₃) researchgate.netscispace.com |
| Conditions | Varies by method | Refluxing for several hours, Microwave irradiation, Ultrasonic conditions, Grinding at room temperature researchgate.netekb.eg |
The resulting Schiff bases, featuring the (2,6-dimethoxy-4-methylphenyl)imino moiety, can serve as versatile ligands in coordination chemistry or as intermediates for the synthesis of more complex heterocyclic systems. scispace.comnih.gov
Acylation and Silylation for Structural Modification
Modification of the amino group through acylation and silylation is a fundamental strategy in organic synthesis, primarily for installing protecting groups or altering the electronic properties of the molecule.
Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This transformation is crucial as the resulting amide is significantly less nucleophilic and less prone to oxidation than the parent amine. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. ijcce.ac.ir For instance, reacting this compound with acetic anhydride would yield N-(2,6-dimethoxy-4-methylphenyl)acetamide. Catalysts like sulfuric acid adsorbed on silica (B1680970) gel have been shown to be effective for the acetylation of various amines. ijcce.ac.ir
Silylation of the amino group, typically with reagents like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base, or with stronger silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the amine into a silylamine. This derivatization increases the volatility of the compound, which is advantageous for gas chromatography analysis. It also serves as a protecting group strategy, as silyl (B83357) groups can be readily removed under mild acidic or fluoride-ion conditions. The dehydrogenative coupling of N-H bonds in aromatic amines with Si-H bonds in hydrosilanes or hydrosiloxanes, catalyzed by hydroxides or alkoxides, presents another route to N-silylated anilines. google.com
Table 2: Common Reagents for Acylation and Silylation of Anilines
| Modification | Reagent Class | Specific Examples | Purpose |
| Acylation | Acid Anhydrides, Acid Chlorides | Acetic Anhydride, Benzoyl Chloride, Chloroacetyl Chloride nih.govrsc.org | Protection, Synthesis of amides |
| Silylation | Silyl Halides, Silyl Amides | Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl), BSTFA | Protection, Increased volatility |
N-Substitution Reactions for Diverse Molecular Architectures
Introducing substituents directly onto the nitrogen atom of this compound opens avenues to a vast range of molecular structures. These N-substitution reactions include N-alkylation and N-arylation.
N-Alkylation can be achieved by reacting the aniline (B41778) with alkyl halides. However, this method can suffer from over-alkylation, leading to mixtures of secondary and tertiary amines. More controlled methods involve reductive amination or the use of alcohols as alkylating agents in the presence of a catalyst. nih.gov For example, iridium and ruthenium complexes have been shown to catalyze the N-methylation of anilines using methanol. nih.gov A specific derivative, N-(2-adamantyl)-2,6-dimethoxy-4-methylaniline, is listed in chemical databases, demonstrating the feasibility of N-alkylation with bulky alkyl groups. nih.gov
N-Arylation reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, are powerful methods for forming C-N bonds between an amine and an aryl halide or boronic acid, respectively. rsc.orgacs.orgmdpi.com Palladium-catalyzed N-arylation is a versatile strategy for synthesizing diarylamines and has been applied to a wide range of anilines. acs.org Similarly, copper-catalyzed Chan-Lam coupling provides a complementary method for N-arylation, often under milder conditions. rsc.org These reactions would allow the coupling of the 2,6-dimethoxy-4-methylanilino moiety to various aromatic and heteroaromatic systems, creating complex molecular architectures.
Table 3: Examples of N-Substitution Reactions for Anilines
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
| N-Alkylation | Alcohols (e.g., Methanol) | Iridium or Ruthenium complexes, Base, 120 °C nih.gov | N-Alkyl anilines |
| N-Alkylation | Alkyl Halides (e.g., MeI) | Base (e.g., K₂CO₃) nih.gov | N-Alkyl anilines |
| N-Arylation (Chan-Lam) | Aryl Boronic Acids | Cu(OAc)₂, Base, O₂ atmosphere rsc.org | N-Aryl anilines |
| N-Arylation (Buchwald-Hartwig) | Aryl Halides/Triflates | Palladium catalyst, Ligand, Base acs.org | N-Aryl anilines |
Regioselective Functionalization of the Aromatic Ring System
The substitution pattern on the aromatic ring of this compound dictates the regioselectivity of further electrophilic aromatic substitution reactions. The amino group is a powerful activating and ortho-, para-directing group. However, the positions ortho to the amine (C2 and C6) are blocked by methoxy (B1213986) groups, and the para-position (C4) is occupied by a methyl group. This leaves the C3 and C5 positions as the only available sites for substitution.
The two methoxy groups at C2 and C6 are also strong activating ortho-, para-directing groups. Their ortho-positions are C1, C3 and C5, C7 (which is C1). Their para-positions are C5 and C3 respectively. The methyl group at C4 is a weaker activating ortho-, para-directing group. Therefore, the combined electronic effects of the -NH₂, two -OCH₃, and -CH₃ groups strongly activate the C3 and C5 positions towards electrophilic attack.
Halogenation: The reaction of anilines with N-halosuccinimides (NCS, NBS, NIS) is a common method for introducing halogens onto the aromatic ring. scribd.comresearchgate.net Given the high activation of the C3 and C5 positions in this compound, halogenation is expected to occur readily at these sites. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent has been shown to promote regioselective halogenation of various arenes. scribd.comresearchgate.net It is likely that reaction of this compound with one equivalent of NBS would yield 3-bromo-2,6-dimethoxy-4-methylaniline.
Nitration: Direct nitration of anilines with strong acid mixtures (HNO₃/H₂SO₄) is often problematic due to oxidation of the highly reactive aniline ring and the formation of a deactivated anilinium ion, which alters the regioselectivity. ulisboa.ptgoogle.com Therefore, the amino group is typically protected as an amide (e.g., acetanilide) before nitration. For the N-acetylated derivative of this compound, nitration would be directed to the C3 and C5 positions, which are ortho to the two methoxy groups and meta to the acetylamino and methyl groups.
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group. nih.govrsc.org For this compound, the amine itself or a derivative could direct a transition metal catalyst to functionalize the C-H bonds at the C3 and C5 positions. Palladium-catalyzed methods, for example, have been used for the meta-C-H functionalization of anilines after installation of a suitable directing group on the nitrogen atom. rsc.org
Applications in Materials Science and Polymer Chemistry
2,6-Dimethoxy-4-methylaniline as a Monomer in Polymer Synthesisgoogle.comerpublications.comuniss.itmdpi.com
This compound serves as a monomer in the synthesis of several types of polymers, primarily through step-growth polymerization mechanisms. Its bifunctional nature, arising from the reactive amine group, allows it to react with other monomers to form long polymer chains. The resulting polymers often exhibit enhanced properties due to the presence of the dimethoxy-substituted aromatic rings.
Step-Growth Polymerization Mechanismsuniss.it
Step-growth polymerization involves a series of reactions between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. fiveable.melibretexts.orglibretexts.org In the case of this compound, the primary amine group (-NH2) is the key functional group that participates in these reactions. This process is distinct from chain-growth polymerization, where monomers add sequentially to a growing chain with a reactive center. libretexts.org
One common step-growth mechanism involving anilines is polycondensation. sathyabama.ac.in This typically involves the reaction of the amine with a comonomer containing two or more reactive functional groups, leading to the formation of a larger polymer molecule and the elimination of a small molecule, such as water. sathyabama.ac.in The rate and success of the polymerization can be influenced by factors such as the reactivity of the monomers, the stoichiometry of the reactants, and the reaction conditions.
Formation of Polyazomethines and Related Polymeric Structuresmdpi.com
A significant application of this compound in polymer synthesis is in the formation of polyazomethines, also known as poly(Schiff base)s or polyimines. mdpi.com These polymers are characterized by the presence of an azomethine or imine (-CH=N-) linkage in the polymer backbone. mdpi.com Polyazomethines are typically synthesized through the polycondensation reaction of a diamine with a dialdehyde. mdpi.comresearchgate.net
When this compound is used, it can be reacted with a dialdehyde. The amine groups of the aniline (B41778) derivative react with the aldehyde groups to form the characteristic imine bonds, resulting in a polyazomethine chain. The general structure of these polymers consists of alternating aromatic rings connected by azomethine linkages. The presence of the methoxy (B1213986) and methyl substituents on the aniline-derived units can influence the solubility, thermal stability, and electronic properties of the resulting polymer. researchgate.net
Table 1: Examples of Polyazomethine Synthesis
| Diamine Monomer | Dialdehyde Comonomer | Resulting Polymer Structure |
|---|---|---|
| This compound | Terephthalaldehyde | Alternating 2,6-dimethoxy-4-methylphenylene and p-phenylene units linked by -N=CH- and -CH=N- bonds |
This table presents hypothetical examples based on general polyazomethine synthesis principles.
Precursors for Specialty Polymers (e.g., high heat resistant carbonate polymers, microporous polymers)erpublications.comuniss.it
This compound can also serve as a precursor for the synthesis of specialty polymers with tailored properties, such as high heat resistance and microporosity.
High Heat Resistant Carbonate Polymers: A process has been developed to produce high-heat-resistant carbonate polymers, which involves reacting an aromatic amine, like 2,6-dimethoxyaniline, with a dihydric phenol (B47542) to create an aminophenol. google.com This aminophenol is then reacted with an anhydride (B1165640) or dianhydride to form a phenolic precursor. google.com Finally, this precursor is reacted with a carbonate precursor to yield a carbonate polymer with a high glass transition temperature (Tg), often exceeding 150°C. google.com The incorporation of the rigid aromatic structures from the aniline derivative contributes to the enhanced thermal stability of the final polymer. erpublications.com
Microporous Polymers: Polymers of intrinsic microporosity (PIMs) are a class of materials with interconnected voids of molecular dimensions. These materials are of interest for applications such as gas separation and storage. The synthesis of PIMs can be achieved through step-growth polymerization of monomers that are rigid and have a contorted shape, preventing efficient packing in the solid state. rsc.orgrsc.org
One method for creating such polymers is through the formation of Tröger's base. rsc.orgrsc.org This reaction typically involves the condensation of an aromatic diamine with a formaldehyde (B43269) source in the presence of a strong acid. rsc.orgrsc.org While this compound itself is a monoamine, related diamino monomers with similar substitution patterns can be envisioned for the synthesis of microporous polymers. The rigidity and non-planar structure of the resulting polymer chains, influenced by the substituted aromatic rings, would lead to the formation of a microporous network. rsc.org
Role in the Development of Electronic and Optical Materialsmdpi.com
The electronic properties of this compound, stemming from its electron-rich aromatic system, make it a candidate for use in the development of electronic and optical materials. Polyanilines, a class of conducting polymers, have a wide range of applications in areas like electromagnetic shielding, electrochromic devices, and sensors. mdpi.com The synthesis of polyanilines is typically achieved through the oxidative polymerization of aniline monomers. mdpi.com The properties of the resulting polymer, including its conductivity and stability, can be tuned by the choice of substituents on the aniline ring.
The methoxy groups in this compound are electron-donating, which can influence the electronic band structure and redox properties of the corresponding polymer. This can be advantageous for applications in organic light-emitting diodes (OLEDs). uniss.itresearchgate.netpku.edu.cn In OLEDs, organic materials are used as the emissive layer, and their performance is highly dependent on the electronic characteristics of the constituent molecules. pku.edu.cnossila.com By incorporating units derived from this compound into the polymer backbone or as side chains, it may be possible to tune the emission color and improve the efficiency and stability of the device. nih.gov For instance, the introduction of such electron-rich moieties can affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which are crucial for charge injection and transport in OLEDs. uniss.it
Intermediate for Organic Pigments and Dyesgoogle.comchemicalbook.com
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic dyes and pigments. unb.canih.govepa.govresearchgate.net this compound can serve as an important intermediate in the production of certain colorants, particularly azo dyes.
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings. They are synthesized in a two-step process: diazotization followed by coupling. unb.canih.gov In the first step, a primary aromatic amine, such as this compound, is treated with a source of nitrous acid (usually sodium nitrite (B80452) in an acidic solution) to form a diazonium salt. This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol or another aniline derivative. unb.ca
The specific color of the resulting azo dye is determined by the chemical structures of both the diazonium salt precursor and the coupling component. The electron-donating methoxy groups and the methyl group on the this compound-derived portion of the dye molecule can influence the electronic transitions within the chromophore, thereby affecting the wavelength of light absorbed and, consequently, the observed color. These substituents can lead to shifts in the absorption maximum, potentially resulting in deeper and more intense colors.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Polyazomethines |
| Tröger's base |
| Polyanilines |
| Azo dyes |
| Terephthalaldehyde |
| p-Phenylenediamine |
| 2,6-Dimethoxy-4-formyl-anisole |
| Dihydric phenol |
| Aminophenol |
| Anhydride |
| Dianhydride |
| Phenolic precursor |
| Carbonate precursor |
Catalysis and Ligand Design Incorporating 2,6 Dimethoxy 4 Methylaniline Moieties
Synthesis of Ligands Based on 2,6-Dimethoxy-4-methylaniline Scaffolds
The synthesis of ligands from this compound typically leverages the reactivity of the primary amine group. A common and straightforward method is the condensation reaction with carbonyl compounds, such as aldehydes or ketones, to form Schiff base ligands. researchgate.net This reaction creates an imine (or azomethine) linkage, which is a key coordinating group in many ligand systems. researchgate.net For instance, reacting this compound with a suitable aldehyde, like salicylaldehyde (B1680747) or its derivatives, yields bidentate or polydentate ligands capable of forming stable chelates with transition metals. aaru.edu.jo
More complex architectures, such as pincer ligands, can also be designed to incorporate the 2,6-dimethoxy-4-methylphenyl moiety. The synthesis of pincer ligands often involves multi-step procedures, such as the reaction of lithiated phosphine-borane adducts with a central backbone like 2,6-bis(chloromethyl)pyridine (B1207206) to create PNP-type ligands. nih.gov
Furthermore, modern synthetic techniques like palladium-catalyzed C–N cross-coupling reactions provide a powerful tool for constructing sophisticated ligands. acs.org These methods allow for the precise attachment of the this compound unit to various molecular frameworks, enabling the rapid generation of novel ligand libraries with diverse catalytic potential. acs.org
Coordination Chemistry of this compound-Derived Ligands
The coordination chemistry of ligands derived from this compound is centered on the interaction between the ligand's donor atoms and a central metal ion. libretexts.org In Schiff base derivatives, the imine nitrogen atom is a primary site for coordination. researchgate.net If the ligand is formed from an ortho-hydroxy aldehyde (e.g., salicylaldehyde), the deprotonated phenolate (B1203915) oxygen also binds to the metal, creating a stable bidentate [O, N] chelate ring. researchgate.net
The resulting metal complexes can adopt various geometries depending on the metal's coordination number, oxidation state, and the ligand's denticity. libretexts.org For example, a tetradentate Schiff base ligand can wrap around a Mn(III) ion to form a six-coordinate, pseudo-octahedral complex. nih.gov Similarly, related dimethoxy-pyrimidine ligands have been shown to form octahedral complexes with various transition metals. ekb.eg With different metals and stoichiometries, other geometries such as square-planar or distorted tetrahedral can be achieved. researchgate.net The precise structure and properties of these complexes are typically elucidated using techniques such as single-crystal X-ray diffraction, infrared (IR) and UV-visible spectroscopy, and elemental analysis. researchgate.netisroset.orgrsc.org
Catalytic Activity of Metal Complexes with this compound Ligands
Metal complexes featuring ligands derived from this compound or its close analogues have demonstrated significant activity in a range of important catalytic transformations.
Transition metal complexes are widely used to catalyze oxidation reactions. nih.gov Manganese complexes, in particular, are known for their ability to activate oxygen and catalyze the oxidation of various organic substrates. Studies on Mn(III) complexes with tetradentate Schiff-base ligands, structurally very similar to those derivable from this compound, have shown effective catalysis in the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391) and o-aminophenol. nih.gov The kinetics of these reactions highlight the efficiency of the catalysts, with turnover rates (kcat) indicating proficient catalytic performance. nih.gov Copper(I) complexes supported by diimine ligands have also been recognized for their utility in the selective oxidation of alcohols to aldehydes, suggesting a potential application for analogous complexes bearing the this compound scaffold. unl.pt
Table 1: Kinetic Parameters for the Oxidation of 3,5-di-tert-butylcatechol (3,5-H₂DTBC) Catalyzed by Mn(III) Schiff Base Complexes Data from a study on complexes with the N,N′-bis(3-methoxy-5-methylsalicylidene)ethylenediamine ligand, a structural analogue. nih.gov
| Complex | Substrate | kcat (h⁻¹) |
| [Mn(L)(N₃)(H₂O)] | 3,5-H₂DTBC | 12.83 |
| [Mn(L)(NCS)(H₂O)] | 3,5-H₂DTBC | 11.26 |
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the design of effective ligands is crucial for their success. researchgate.netnih.gov The electron-rich and sterically hindered nature of ligands incorporating the 2,6-dimethoxy-4-methylphenyl group makes them highly suitable for these reactions.
Research into triazole-based monophosphine ligands (ClickPhos) for Suzuki-Miyaura coupling has shown that a ligand featuring a 2,6-dimethoxybenzene moiety is exceptionally effective, especially for the challenging coupling of unactivated aryl chlorides to form hindered biaryls. organic-chemistry.org The palladium complex of this ligand provided excellent yields, demonstrating the beneficial impact of the dimethoxy-substituted aryl group on catalytic performance. organic-chemistry.org Similarly, in Buchwald-Hartwig amination reactions, which are used to form C-N bonds, bulky and electron-donating ligands are essential for achieving high catalytic activity with a broad range of substrates, including aryl chlorides, bromides, and tosylates. acs.orgnih.gov The electronic properties of the this compound scaffold make it an attractive component for designing next-generation ligands for these demanding coupling reactions.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Using a Pd/ClickPhos Ligand System Data from a study using a triazole-based monophosphine ligand featuring a 2,6-dimethoxybenzene moiety. organic-chemistry.org
| Aryl Chloride | Product | Yield (%) |
| 4-Chlorotoluene | 4-Methylbiphenyl | 98 |
| 2-Chloro-m-xylene | 2,6-Dimethylbiphenyl | 96 |
| 1-Chloronaphthalene | 1-Phenylnaphthalene | 98 |
Chiral Derivatives in Asymmetric Catalysis
Asymmetric catalysis, which aims to produce a single enantiomer of a chiral molecule, represents a pinnacle of chemical synthesis and heavily relies on the use of chiral ligands complexed to metal centers. nih.gov The 2,6-dimethoxy-4-methylphenyl unit is a valuable component in the design of such chiral ligands due to its defined steric and electronic profile.
While direct applications of chiral ligands from this compound are not extensively documented, the structural motif is present in several successful chiral ligand families. For example, the axially chiral aminophosphine (B1255530) ligand 6,6'-dimethoxy-2,2'-bis(diphenylphosphinoamino)biphenyl (DMBDPPABP) has been synthesized, and its rhodium complex is an effective catalyst for the asymmetric hydrogenation of prochiral olefins. researchgate.net This demonstrates that the dimethoxy-substituted biaryl framework can induce high enantioselectivity. researchgate.net
General strategies for creating chiral ligands, such as the Mannich reaction between a phenol (B47542), formaldehyde (B43269), and a commercially available chiral amine, could be readily adapted to incorporate the this compound structure. scirp.org The development of chiral pincer-metal complexes also offers a promising avenue for asymmetric catalysis. nih.gov The incorporation of the this compound scaffold into these established and emerging classes of chiral ligands is a promising direction for the future development of novel and highly effective asymmetric catalysts. scbt.com
Computational and Theoretical Investigations of 2,6 Dimethoxy 4 Methylaniline
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine molecular structure, energy, and electronic properties. For aniline (B41778) and its derivatives, these calculations provide insights into how different substituents affect the molecule's behavior. However, specific DFT or ab initio data for 2,6-Dimethoxy-4-methylaniline are not available in the surveyed literature.
Electronic Structure Elucidation and Molecular Orbitals
The electronic structure of a molecule, including the arrangement of its molecular orbitals, dictates its chemical and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding electronic transitions and reactivity. In substituted anilines, the electron-donating or-withdrawing nature of the substituents significantly influences the energy and distribution of these orbitals. For this compound, one would expect the electron-donating methoxy (B1213986) and methyl groups to raise the energy of the HOMO, influencing its reactivity, but specific calculated values and orbital visualizations are not documented.
Conformational Analysis and Molecular Geometry Optimization
Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule. Using computational methods, researchers can optimize the molecular geometry to find the lowest energy conformation, predicting bond lengths, bond angles, and dihedral angles. For this compound, steric hindrance between the ortho-methoxy groups and the amine group, as well as the orientation of the methyl group, would be key factors in determining its preferred geometry. Without specific studies, a quantitative description of its structure is not possible.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory uses the HOMO and LUMO to predict the reactivity of a molecule. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule; a smaller gap often suggests higher reactivity. FMO analysis helps predict sites for electrophilic and nucleophilic attack. While this analysis has been performed for many organic molecules, there is no specific FMO data available for this compound.
Charge Transfer Interactions within Molecular Systems
Intramolecular charge transfer (ICT) is a key process in many functional molecules, influencing their electronic and optical properties. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer interactions between different parts of a molecule, revealing the delocalization of electron density and stabilizing hyperconjugative interactions. Such interactions in this compound would involve the lone pairs of the nitrogen and oxygen atoms interacting with the aromatic ring's pi-system. Specific calculations quantifying these effects are not present in the available literature.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry can be used to model chemical reactions, elucidating the step-by-step mechanism, identifying intermediate structures, and calculating the energy of transition states. This analysis provides crucial insights into reaction kinetics and thermodynamics. For example, studies on related anilines investigate mechanisms like nucleophilic aromatic substitution. A theoretical study of reactions involving this compound, such as electrophilic substitution or oxidation, would require dedicated computational investigation, which has not been published.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is often used to predict UV-Vis electronic absorption spectra, while calculations of vibrational frequencies help in assigning experimental IR and Raman spectra. Similarly, NMR chemical shifts can be computed to aid in structure elucidation. Although these methods are well-established, predicted spectroscopic data specifically for this compound are absent from the scientific literature.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)researchgate.net
Comprehensive searches of scientific literature and crystallographic databases did not yield any specific studies on the intermolecular interactions or crystal packing of this compound. Consequently, there is no available data from Hirshfeld surface analysis or other computational methods to detail the specific nature and quantitative contributions of intermolecular contacts within the crystal structure of this compound.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. This method requires crystallographic information, typically in the form of a Crystallographic Information File (CIF), which is obtained from single-crystal X-ray diffraction experiments. As no such data appears to be publicly available for this compound, a detailed analysis of its crystal packing, including the identification of dominant interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking, cannot be performed.
However, without experimental crystal structure data for this compound, any discussion of its specific intermolecular interactions would be purely speculative. The generation of data tables detailing these interactions is therefore not possible. Further experimental work, specifically the growth of single crystals and subsequent X-ray diffraction analysis, would be required to enable such a computational investigation.
Advanced Spectroscopic Characterization of 2,6 Dimethoxy 4 Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2,6-Dimethoxy-4-methylaniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, the substituent groups (-NH₂, -OCH₃, and -CH₃) exert distinct electronic effects that influence the resonance frequencies of the aromatic and substituent protons and carbons.
¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would exhibit several characteristic signals. The electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups increase the electron density on the aromatic ring, causing the aromatic protons to appear at a relatively upfield (lower ppm) chemical shift compared to benzene (B151609) (7.34 ppm). stackexchange.com Due to the symmetrical substitution pattern, the two aromatic protons at the C3 and C5 positions are chemically equivalent and would appear as a single signal, likely a singlet. The protons of the two methoxy groups at C2 and C6 are also equivalent and are expected to produce a sharp singlet. Similarly, the methyl group protons at C4 will resonate as a distinct singlet. The amino group protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons are significantly influenced by the substituents. The carbons directly attached to the oxygen of the methoxy groups (C2 and C6) would be highly deshielded and appear at a downfield chemical shift. Conversely, the carbon bearing the amino group (C1) and the methyl group (C4) would also have distinct chemical shifts influenced by these attachments. The two unsubstituted aromatic carbons (C3 and C5) are equivalent and will produce a single peak. The carbon atoms of the methoxy and methyl groups will appear in the upfield aliphatic region of the spectrum. For instance, in the related compound 4-methoxy-N-methylaniline, the methoxy carbon appears at approximately 55.9 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic H (C3, C5) | ¹H | 6.0 - 6.5 | Singlet | Shielded by -NH₂ and -OCH₃ groups. |
| -NH₂ | ¹H | 3.5 - 5.0 | Broad Singlet | Chemical shift is variable. |
| -OCH₃ (C2, C6) | ¹H | ~3.8 | Singlet | Typical range for aryl methoxy protons. |
| -CH₃ (C4) | ¹H | ~2.2 | Singlet | Typical range for aryl methyl protons. |
| C1 (-NH₂) | ¹³C | 135 - 145 | Singlet | Attached to the electron-donating amino group. |
| C2, C6 (-OCH₃) | ¹³C | 150 - 160 | Singlet | Deshielded due to attachment to electronegative oxygen. |
| C3, C5 | ¹³C | 90 - 100 | Singlet | Shielded due to ortho/para electron donation from -NH₂ and -OCH₃. |
| C4 (-CH₃) | ¹³C | 120 - 130 | Singlet | Influenced by attached methyl group. |
| -OCH₃ | ¹³C | ~56 | Singlet | Typical range for aryl methoxy carbons. |
| -CH₃ | ¹³C | ~20 | Singlet | Typical range for aryl methyl carbons. |
For more complex derivatives or to unambiguously confirm assignments, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In a derivative of this compound where the aromatic symmetry is broken, COSY would reveal correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. For example, it would link the aromatic proton signal to its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected between the methoxy protons and the C2/C6 carbons, and between the aromatic protons and the surrounding quaternary carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to confirm the substitution pattern by observing spatial correlations, for example, between the methoxy protons and the adjacent aromatic protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. libretexts.org
N-H Vibrations: As a primary amine, it will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. These bands arise from the symmetric and asymmetric stretching modes of the -NH₂ group. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. asianpubs.orgresearchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.
C-N Vibrations: The aryl C-N stretching vibration is expected in the 1250-1360 cm⁻¹ region.
C-O Vibrations: The C-O stretching of the aryl ether methoxy groups will produce strong, characteristic bands, typically an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | IR | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium |
| N-H Scissoring | IR | 1600 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |
| Aryl C-N Stretch | IR | 1250 - 1360 | Medium-Strong |
| Aryl C-O Asymmetric Stretch | IR | 1200 - 1275 | Strong |
| Aryl C-O Symmetric Stretch | IR | 1000 - 1075 | Strong |
| Aromatic C-H Out-of-Plane Bend | IR | 700 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). The aniline (B41778) chromophore exhibits characteristic absorptions that are modified by the substituents. capes.gov.br
For this compound, the benzene ring is the primary chromophore. The amino and methoxy groups act as powerful auxochromes, groups that modify the absorption of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). This is due to the extension of the conjugated π-system by the lone pair of electrons on the nitrogen and oxygen atoms.
The spectrum is expected to show two main absorption bands:
An intense band, typically below 250 nm, corresponding to the π → π* transition of the aromatic system (the B-band).
A less intense, longer-wavelength band, typically between 270-300 nm, also arising from a π → π* transition (the E-band), which is more sensitive to substituent effects. The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is also possible but is often weak and may be obscured by the more intense π → π* bands.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule and for gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₁₃NO₂, giving it a monoisotopic mass of approximately 167.09 Da.
In a typical electron ionization (EI) mass spectrum, the molecule will first lose an electron to form the molecular ion (M⁺˙) at m/z 167. This molecular ion will then undergo characteristic fragmentation. Based on the structure and fragmentation pathways of related methoxy-substituted anilines, the following key fragments are anticipated: hnxb.org.cnopenstax.org
Loss of a methyl radical (•CH₃): A primary fragmentation pathway for methoxy groups is the loss of a methyl radical, leading to a prominent fragment ion at [M-15]⁺ (m/z 152). This ion can be stabilized by the formation of a quinone-like structure.
Loss of formaldehyde (B43269) (CH₂O): Subsequent fragmentation of the [M-15]⁺ ion can involve the loss of a neutral formaldehyde molecule, a common pathway for ortho-methoxy substituted aromatic ions.
Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond can result in the loss of a methoxy radical, producing an ion at [M-31]⁺ (m/z 136).
Loss of HCN: Aromatic amines can undergo ring cleavage to eliminate hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺ or from subsequent fragments.
The presence of a nitrogen atom means the compound follows the "nitrogen rule," where an odd molecular weight corresponds to an odd number of nitrogen atoms. openstax.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of the elemental formula.
X-ray Diffraction for Solid-State Structural Determination
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com From this pattern, a detailed map of electron density can be constructed, revealing:
Atomic Coordinates: The precise position of each non-hydrogen atom in the crystal's unit cell.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C-C, C-N, C-O) and angles, confirming the molecular geometry. For example, it can reveal any distortions in the benzene ring caused by steric hindrance between the bulky ortho-methoxy groups.
Conformation: The dihedral angles, showing the orientation of the methoxy and amino groups relative to the plane of the aromatic ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice is determined by non-covalent interactions such as hydrogen bonds (e.g., between the -NH₂ group of one molecule and an oxygen or nitrogen atom of a neighboring molecule) and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material.
For a substituted aniline, X-ray analysis would definitively confirm the substitution pattern and reveal how steric and electronic effects influence the final solid-state conformation and packing arrangement. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. This method is particularly suited for the characterization of radical cations derived from aniline and its derivatives, such as this compound. The generation of the this compound radical cation, typically through a one-electron oxidation process, results in a paramagnetic species that can be detected and analyzed by EPR spectroscopy.
The EPR spectrum provides critical information about the electronic structure of the radical species. Two key parameters are extracted from the spectrum: the g-value and the hyperfine coupling constants. The g-value is a dimensionless proportionality factor that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). Deviations from this value can offer insights into the extent of spin-orbit coupling and the nature of the atoms over which the unpaired electron is delocalized.
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei with non-zero spin, such as ¹H and ¹⁴N. This interaction leads to the splitting of the EPR signal into multiple lines, and the spacing between these lines is the hyperfine coupling constant (a). The magnitude of the hyperfine coupling constant is directly proportional to the spin density of the unpaired electron at the interacting nucleus. Consequently, the analysis of hyperfine coupling patterns provides a detailed map of the unpaired electron's distribution within the radical cation.
For the radical cation of this compound, the unpaired electron is expected to be delocalized across the aromatic ring and the nitrogen atom of the amino group. The EPR spectrum would therefore be expected to exhibit hyperfine coupling to the nitrogen nucleus of the amino group, the protons of the amino group, the protons of the two methoxy groups, the protons of the methyl group at the para position, and the remaining protons on the aromatic ring. The magnitude of these coupling constants would reveal the specific distribution of the spin density.
Due to the lack of specific, published EPR data for the this compound radical cation, a comprehensive analysis of its electronic structure can be inferred from the EPR parameters of structurally similar aniline radical cations. The following table presents a compilation of reported g-values and hyperfine coupling constants for a series of substituted aniline radicals. This data serves as a basis for predicting the expected EPR characteristics of the this compound radical cation and for understanding the influence of methoxy and methyl substituents on the spin density distribution in this class of compounds.
Interactive Data Table of EPR Parameters for Substituted Aniline Radical Cations
| Compound Name | g-value | a(N) (G) | a(H)ortho (G) | a(H)meta (G) | a(H)para (G) | a(H)N-CH3 (G) | a(H)O-CH3 (G) |
| Aniline | - | 5.10 | 4.30 | 1.10 | 6.60 | - | - |
| N,N-Dimethylaniline | 2.0031 | 7.10 | 1.10 | 1.10 | 5.25 | 7.10 | - |
| p-Anisidine | - | - | 2.06 | 2.06 | - | - | 2.06 |
| 2,5-Dimethoxy-N-methylaniline | - | - | - | - | - | - | - |
| Tri-p-anisylamine | - | 9.57 | 1.76 | 0.61 | - | - | 0.65 |
Note: The EPR spectrum of the 2,5-dimethoxy-N-methylaniline radical has been reported, but specific hyperfine coupling constants were not provided in the available literature. For Tri-p-anisylamine, 'ortho' and 'meta' refer to the positions relative to the methoxy group.
The data in the table illustrates several key trends. The nitrogen hyperfine coupling constant, a(N), is significant in all cases, indicating substantial spin density on the nitrogen atom. The presence of electron-donating groups, such as methoxy and methyl groups, influences the distribution of the unpaired electron on the aromatic ring. For instance, in the tri-p-anisylaminium cation radical, the hyperfine coupling to the ortho protons is larger than that of the meta protons, which is consistent with the expected delocalization of the unpaired electron into the aromatic ring, with higher spin density at the ortho and para positions.
By analogy, for the this compound radical cation, one would anticipate a significant nitrogen hyperfine coupling. The two methoxy groups at positions 2 and 6 would be expected to influence the spin density distribution, likely leading to smaller hyperfine coupling constants for the meta protons. The methyl group at the para position would also interact with the unpaired electron, giving rise to a distinct hyperfine splitting. The detailed analysis of such a spectrum would provide a precise picture of the electronic and steric effects of the substituents on the stability and reactivity of this radical species.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Enhanced Sustainability and Efficiency
The chemical industry's increasing focus on green chemistry is steering research away from conventional synthetic methods that often rely on harsh conditions and hazardous reagents. Future efforts in the synthesis of 2,6-Dimethoxy-4-methylaniline and its derivatives will likely concentrate on developing more sustainable and efficient pathways.
Key areas of exploration include:
Biocatalysis: The use of enzymes, such as nitroreductases, presents a highly selective and environmentally benign alternative to traditional metal-catalyzed reductions of the corresponding nitroaromatic precursor. acs.org Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical catalysts, offer a promising avenue for developing low-energy, aqueous-based synthetic routes. acs.org
Green Catalytic Systems: Research into novel heterogeneous catalysts, such as palladium nanoparticles supported on magnesium hydroxide, is paving the way for acceptorless dehydrogenative aromatization routes from cyclohexanone (B45756) precursors and ammonia. acs.org This avoids the need for stoichiometric oxidants or hydrogen acceptors, generating only hydrogen gas as a byproduct.
Innovative Precursors: The development of novel starting materials, such as isatoic anhydride-8-amide, provides a versatile and scalable platform for the synthesis of highly substituted anilines under mild, room-temperature conditions. semanticscholar.orgnih.gov Similarly, the use of benzyl (B1604629) azides offers another green alternative for producing substituted anilines. chemrxiv.org
Palladium-Catalyzed Systems: Further refinement of palladium-catalyzed reactions, such as those utilizing a Pd/C-ethylene system for the direct synthesis of anilines from cyclohexanones, offers a non-aerobic and efficient alternative to traditional methods. bohrium.com
Design of Advanced Materials with Tunable Properties Based on this compound Scaffolds
The inherent electronic properties of this compound make it an excellent monomer for the synthesis of advanced materials, particularly conducting polymers like polyaniline (PANI). The substituents on the aniline (B41778) ring play a crucial role in determining the final properties of the polymer.
Future research will likely focus on leveraging the specific substitution pattern of this compound to create materials with tailored functionalities. rsc.orgrsc.orgresearchgate.net The electron-donating methoxy (B1213986) groups are expected to increase the electron density of the polymer backbone, influencing its conductivity and redox properties. doi.org The methyl group can affect the polymer's solubility and morphology. rsc.orgresearchgate.net
Table 1: Potential Influence of Substituents on Polyaniline Properties
| Substituent Effect | Property Influenced | Potential Application |
|---|---|---|
| Electronic Effects (Methoxy Groups) | Enhanced conductivity, altered redox potentials, modified optical properties. | Chemical sensors, electrochromic devices, organic electronics. rsc.orgnih.gov |
| Steric Effects (Methoxy and Methyl Groups) | Increased solubility in organic solvents, control over polymer morphology (e.g., nanofibers, spheres). researchgate.netdoi.org | Processable conductive films, anti-corrosion coatings, advanced composites. nih.govrsc.org |
| Combined Effects | Tunable work functions, enhanced environmental stability. researchgate.netmdpi.com | Flexible electronic devices, supercapacitors, bioelectronics. mdpi.com |
By systematically modifying the aniline monomer, researchers can create a new generation of PANI derivatives with precisely controlled properties for a wide range of applications, from sensitive chemical sensors to components in flexible electronic devices. rsc.orgrsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.netscielo.brscispace.com The application of flow chemistry to the synthesis of this compound and its derivatives is a key area for future development.
Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and safer handling of hazardous intermediates. researchgate.netresearchgate.netnih.gov This technology is particularly well-suited for multistep syntheses, allowing for the "telescoping" of reactions without the need for intermediate purification steps. researchgate.net
Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes and novel aniline derivatives. researchgate.net These automated systems can perform numerous reactions in parallel, rapidly screening different catalysts, solvents, and reaction conditions to identify the most efficient pathways.
Advanced Computational Modeling for Predictive Property Engineering and Reaction Mechanism Understanding
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of complex reaction mechanisms. researchgate.net For this compound, advanced computational modeling will play a pivotal role in guiding the rational design of new materials and synthetic pathways.
Methods such as Density Functional Theory (DFT) can be used to calculate a wide range of properties, including:
Electronic structure (HOMO/LUMO energies)
Dipole moment
Heat of formation
Reaction energetics
This information can be used to predict the reactivity of this compound in various chemical transformations and to engineer the properties of resulting materials. For instance, computational modeling can help in designing aniline-based polymers with specific band gaps for optoelectronic applications or in understanding the binding of aniline derivatives to catalyst surfaces. mdpi.com
Table 2: Predictive Power of Computational Modeling for Aniline Derivatives
| Computational Method | Predicted Property | Application in Research and Development |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction pathways. | Predicting reactivity, understanding reaction mechanisms, designing novel catalysts. researchgate.net |
| Molecular Mechanics (MM) | Molecular geometry, conformational analysis. | Predicting the 3D structure of polymers and other materials. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of large systems, enzyme-substrate interactions. | Modeling biocatalytic synthesis pathways. |
| Discrete Dipole Approximation (DDA) | Optical properties of nanomaterials. | Designing plasmonic materials and sensors. mdpi.com |
By leveraging these computational tools, researchers can significantly reduce the experimental effort required to develop new materials and processes, accelerating the pace of innovation.
Expanding Catalytic Applications in Organic Synthesis and Industrial Processes
Substituted anilines are crucial building blocks in the synthesis of a vast array of fine chemicals, pharmaceuticals, and agrochemicals. mdpi.comtransparencymarketresearch.com A significant future research direction will be the exploration of this compound and its derivatives as catalysts or key intermediates in novel catalytic processes.
The specific electronic and steric environment around the nitrogen atom in this compound can be exploited to design new ligands for transition metal catalysts. These ligands could impart unique selectivity and reactivity in reactions such as C-N cross-coupling, C-H activation, and asymmetric catalysis. acs.orgnih.gov
Moreover, derivatives of this compound could themselves function as organocatalysts, for example, in asymmetric aza-Friedel-Crafts reactions, where the aniline moiety can activate substrates through hydrogen bonding and other non-covalent interactions. beilstein-journals.org
The industrial relevance of this compound is also expected to grow as it finds application as an intermediate in the synthesis of more complex and high-value molecules, such as specialized dyes, polymers, and biologically active compounds. transparencymarketresearch.comnih.govnih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for identifying and quantifying 2,6-Dimethoxy-4-methylaniline in biological matrices?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is recommended for volatile analysis, while reverse-phase HPLC with UV/Vis or tandem MS detection is suitable for polar matrices. Column selection (e.g., C18 for HPLC) and sample preparation (e.g., solid-phase extraction for biological fluids) are critical for minimizing matrix interference. Validate methods using internal standards (e.g., deuterated analogs) to ensure precision (±5% RSD) .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodological Answer : Store the compound in amber glass vials at 2–30°C under inert gas (e.g., argon) to prevent oxidation. Monitor degradation via periodic HPLC analysis (e.g., tracking peak area reduction >5% as instability indicator). Use desiccants to mitigate hygroscopicity, and avoid prolonged exposure to light .
Q. What synthetic routes are available for this compound, and how can purity be maximized?
- Methodological Answer : A common route involves methoxylation of 4-methylaniline derivatives using dimethyl sulfate or methyl iodide under alkaline conditions. Purify via recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>98%) should be verified by NMR (e.g., absence of methoxy group splitting in H NMR) and GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data when analyzing degradation products?
- Methodological Answer : Employ orthogonal techniques (e.g., HPLC-MS coupled with GC-MS) to cross-validate peaks. For instance, a degradation product with m/z 137 may indicate demethylation; confirm via high-resolution MS (HRMS) and spiking experiments with synthetic standards. Statistical tools like principal component analysis (PCA) can differentiate artifacts from true degradation .
Q. What strategies mitigate interference from structurally similar amines in electroanalytical detection?
- Methodological Answer : Use chemically modified electrodes (e.g., graphene oxide/polyaniline composites) to enhance selectivity. Optimize pH (e.g., pH 7.4 for physiological studies) to exploit differences in pKa values. Differential pulse voltammetry (DPV) can distinguish oxidation peaks of this compound (-0.45 V vs. Ag/AgCl) from analogs like 2,6-dimethylaniline (-0.38 V) .
Q. How does the compound’s reactivity under photolytic conditions impact experimental design?
- Methodological Answer : Conduct controlled photostability studies using UV/Vis lamps (e.g., 254 nm) in quartz cells. Monitor reaction kinetics via time-resolved HPLC and identify photoproducts (e.g., quinone imines) using LC-HRMS. Implement light-exclusion protocols (e.g., amber glassware, darkroom conditions) for sensitive assays .
Safety and Best Practices
Q. What safety protocols are critical for handling this compound in electrophilic reactions?
- Methodological Answer : Use fume hoods with ≥100 ft/min airflow and wear nitrile gloves, chemical-resistant aprons, and safety goggles. In case of skin contact, rinse with 10% acetic acid to neutralize basic residues, followed by soap and water. Monitor airborne exposure with OSHA-approved badges (PEL: 5 mg/m³) .
Q. How should researchers manage waste containing this compound to comply with environmental regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
